sodium 3-hydroxypropane-1-sulfonate

Thermal Stability Process Safety High-Temperature Synthesis

Procure sodium 3-hydroxypropane-1-sulfonate (CAS 3542-44-7) for high-temp reactions up to 240°C with decomposition at 260°C. Its terminal hydroxyl and halogen-free sulfonate structure ensures low-corrosion buffering and aqueous solubility for green chemistry. Essential for non-centrosymmetric NLO crystal growth (0.6 × KDP SHG) and biodegradable ionic liquid synthesis.

Molecular Formula C3H8NaO4S
Molecular Weight 163.15 g/mol
CAS No. 3542-44-7
Cat. No. B147052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 3-hydroxypropane-1-sulfonate
CAS3542-44-7
Molecular FormulaC3H8NaO4S
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC(CO)CS(=O)(=O)O.[Na]
InChIInChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);
InChIKeyZTWXTOUATKTCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Hydroxypropane-1-sulfonate (CAS 3542-44-7): Procurement-Grade Identification and Core Characteristics


Sodium 3-hydroxypropane-1-sulfonate (CAS 3542-44-7), also designated as 3-hydroxy-1-propanesulfonic acid sodium salt, is a C3 aliphatic sulfonate featuring both a terminal hydroxyl group and a sodium sulfonate moiety. Its canonical SMILES is O=S(=O)([O-])CCCO.[Na+] with a molecular weight of 162.14 g/mol [1]. As a technical-grade material, it is typically supplied as a solid with a melting point of 260°C (decomposition) and a purity specification of 80% . This bifunctional structure confers high water solubility and the capacity to act as a synthetic intermediate, a biochemical buffer, and a functional additive .

Procurement Risk Advisory: Why Sodium 3-Hydroxypropane-1-sulfonate Cannot Be Interchanged with Common Alkyl Sulfonates or Halogenated Analogs


Substituting sodium 3-hydroxypropane-1-sulfonate with structurally related sulfonates (e.g., sodium 1-propanesulfonate or sodium isethionate) or halogenated derivatives (e.g., sodium 3-chloro-2-hydroxypropane-1-sulfonate) introduces significant risk of performance failure and synthetic pathway disruption. The terminal hydroxyl group in the target compound provides a unique hydrogen-bonding and nucleophilic center not present in simple alkyl sulfonates, which is critical for aqueous solubility modulation and bio-interfacial compatibility [1]. Conversely, while the chlorinated analog offers higher reactivity, it suffers from hydrolytic instability and introduces halogen waste streams incompatible with 'green chemistry' initiatives and certain biological buffers [2]. The specific spatial separation of the hydroxyl and sulfonate groups across a three-carbon chain dictates distinct aggregation behavior and intermediate reactivity that cannot be replicated by shorter-chain isethionates [3].

Quantitative Differentiation Guide: Sodium 3-Hydroxypropane-1-sulfonate vs. Alkyl Sulfonate and Halogenated Comparators


Thermal Robustness: Superior Decomposition Onset Relative to Chlorinated and Shorter-Chain Analogs

The target compound exhibits a decomposition temperature of 260 °C, which is significantly higher than that of the commercially prevalent chlorinated analog sodium 3-chloro-2-hydroxypropane-1-sulfonate (244.7 °C) and sodium isethionate (191-194 °C). This thermal stability advantage minimizes decomposition off-gassing and byproduct formation in elevated-temperature synthetic applications or during exothermic process upsets .

Thermal Stability Process Safety High-Temperature Synthesis

Hydrolytic and Chemical Stability: Non-Halogenated Backbone Eliminates Chloride Leaching and Corrosion Risk

Unlike sodium 3-chloro-2-hydroxypropane-1-sulfonate (CAS 126-83-0), which contains a labile C-Cl bond susceptible to hydrolysis and chloride release, sodium 3-hydroxypropane-1-sulfonate features a saturated C3 aliphatic chain free of halogen atoms. The target compound's molecular formula is C3H7NaO4S (MW 162.14), compared to the chloro analog's C3H6ClNaO4S (MW 196.58). This structural difference eliminates the generation of corrosive chloride ions in aqueous solution or during sulfonation reactions, which is critical for applications in stainless steel reactors and electronic-grade chemical synthesis [1][2].

Hydrolytic Stability Corrosion Control Green Chemistry

Advanced Material Utility: Demonstrated Precursor for Non-Centrosymmetric Deep-Ultraviolet Nonlinear Optical (NLO) Crystals

Research published in *Small* (2025) identified 3-hydroxypropane-1-sulfonate as a key building block for designing non-centrosymmetric crystals, a property essential for second-harmonic generation (SHG). By incorporating the sulfonate with La3+ cations, researchers achieved a SHG response of 0.6 × KH2PO4 (KDP) benchmark with a wide absorption edge below 190 nm. This is in stark contrast to most alkyl sulfonates, which crystallize in centrosymmetric space groups and are therefore NLO-inactive [1].

Nonlinear Optics Deep-UV Materials Crystal Engineering

Green Catalysis Platform: Biodegradable Ionic Liquid Derived from 3-Hydroxypropane-1-sulfonate Enables Recyclable One-Pot Synthesis

The target compound's sulfonate group was utilized to form the novel ionic liquid 'HAHS' (2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate). This material demonstrated remarkable biodegradability in a 5-day BOD closed bottle test and was reusable for four cycles without significant loss of catalytic activity in the synthesis of 2-amino-3-cyano-4H-pyrans. This contrasts with many common sulfonate salts which lack the structural features necessary for such recyclable, bio-based ionic liquid formation [1].

Ionic Liquids Green Chemistry Heterocyclic Synthesis

Procurement-Driven Application Scenarios for Sodium 3-Hydroxypropane-1-sulfonate (CAS 3542-44-7)


High-Temperature Surfactant and Polymer Intermediate Synthesis

This compound is the preferred sulfonate monomer when reaction schemes require temperatures exceeding 240 °C. Based on its decomposition onset at 260 °C (vs. 244.7 °C for the common chlorinated alternative), it ensures minimal thermal decomposition during the synthesis of hydroxypropyl sulfonated lignins or alkyl glycoside surfactants. This thermal headroom is critical for maintaining batch consistency and yield in industrial-scale reactors .

Formulation of Chloride-Sensitive Biochemical Buffers and Cell Culture Media

In biochemical assays where chloride ions interfere with enzyme activity (e.g., certain kinases) or corrode stainless steel bioreactor components, sodium 3-hydroxypropane-1-sulfonate provides a stable, halogen-free buffering capacity. The absence of a labile chlorine atom, a feature of the commonly substituted analog sodium 3-chloro-2-hydroxypropane-1-sulfonate, directly addresses procurement specifications for 'low-corrosion' and 'metal-compatible' biological reagents [1].

Precursor Material for Advanced Photonic and Non-Centrosymmetric Crystals

Research and development teams focused on deep-ultraviolet nonlinear optical (NLO) materials should specify sodium 3-hydroxypropane-1-sulfonate. As demonstrated in *Small* (2025), it is a proven precursor for non-centrosymmetric crystal growth, achieving a second-harmonic generation (SHG) response of 0.6 × KDP. This application is inaccessible to standard alkyl sulfonates which inherently crystallize in NLO-inactive centrosymmetric space groups [2].

Synthesis of Biodegradable and Recyclable Ionic Liquids

For green chemistry initiatives, this sulfonate is an essential building block for the synthesis of 'HAHS' and related ionic liquids. Its use enables the design of multifunctional promoters that are both biodegradable (validated via 5-day BOD test) and recyclable (demonstrated over four cycles), offering a quantifiable reduction in solvent waste compared to traditional catalysts. Procurement of this precursor supports published protocols for sustainable one-pot organic transformations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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